molecular formula C21H21FO3 B4840151 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one

4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one

Cat. No. B4840151
M. Wt: 340.4 g/mol
InChI Key: GNVYGLSEMLEWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as FBL-03G, is a synthetic derivative of cannabidiol (CBD) and a promising compound in the field of cancer research. This compound has shown potential in inhibiting the growth and spread of cancer cells, making it a potential alternative to traditional cancer treatments.

Mechanism of Action

4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one exerts its anti-cancer effects by targeting the endoplasmic reticulum (ER) and inducing ER stress in cancer cells. This stress leads to the activation of the unfolded protein response (UPR) and the inhibition of protein synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to have low toxicity and is well-tolerated in animal models. In addition to its anti-cancer effects, 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to have anti-inflammatory and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one is its low toxicity, making it a potentially safer alternative to traditional cancer treatments. However, one limitation is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and scalability of 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one production. Additionally, further studies are needed to determine the optimal dosage and administration methods for 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one in cancer treatment. Finally, there is potential for 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one to be used in combination with other anti-cancer agents to enhance its efficacy.
In conclusion, 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one is a promising compound in cancer research with potential advantages over traditional cancer treatments. Further research is needed to fully understand its mechanisms of action and optimize its use in cancer treatment.

Scientific Research Applications

4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected.

properties

IUPAC Name

4-butyl-7-[(2-fluorophenyl)methoxy]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO3/c1-3-4-7-15-12-20(23)25-21-14(2)19(11-10-17(15)21)24-13-16-8-5-6-9-18(16)22/h5-6,8-12H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVYGLSEMLEWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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